3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It is considered to be a structural alert with formula C4H4S .Mechanism of Action
While specific information on the mechanism of action of “3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” is not available, thiophene-based analogs like thiopropamine, an analogue of amphetamine where the phenyl ring has been replaced by thiophene, most likely act as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .
Future Directions
The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures are required . Thiophene derivatives have a wide range of applications in drug design and biodiagnostics, as well as in electronic and optoelectronic devices , indicating a promising future direction.
properties
IUPAC Name |
5-(piperidin-3-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-9(7-13-4-1)6-11-14-12(15-16-11)10-3-5-17-8-10/h3,5,8-9,13H,1-2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPMBTJDLOEQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-3-ylmethyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole |
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